DMT-dG(dmf) Phosphoramidite
Overview
Description
DMT-dG(dmf) Phosphoramidite: is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxyguanosine, where the exocyclic amine is protected by a dimethylformamidine group, and the 5’-hydroxyl group is protected by a dimethoxytrityl group. This compound is essential in the field of DNA synthesis due to its stability and efficiency in producing high-purity oligonucleotides .
Mechanism of Action
Target of Action
DMT-dG(dmf) Phosphoramidite, also known as N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide or DMF-dG Phosphoramidite, is primarily used in the synthesis of oligonucleotides . The compound’s primary targets are the nucleotide sequences that make up DNA or RNA strands.
Mode of Action
This compound interacts with its targets by being incorporated into the growing oligonucleotide chain during synthesis . The compound contains a dimethylformamidine (dmf) base protecting group, which allows for the rapid synthesis of high-purity, high-yield oligonucleotides .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of oligonucleotides. The compound is a building block in this process, and its incorporation into the oligonucleotide chain can influence the sequence and structure of the resulting DNA or RNA .
Result of Action
The use of this compound in oligonucleotide synthesis can result in the production of high-purity, high-yield oligonucleotides . These oligonucleotides can then be used in various applications, including research, diagnostics, and therapeutics.
Action Environment
The action of this compound is influenced by the conditions under which oligonucleotide synthesis occurs. For example, the compound is deprotected faster than the conventional dG (ib), with the deprotection time in concentrated ammonia reduced to 2 hours at 55 °C or 1 hour at 65 °C . Additionally, the compound is especially suitable for G-rich sequences, as incomplete deprotection is greatly reduced in comparison with the conventional dG (ib)-monomer .
Biochemical Analysis
Biochemical Properties
DMF-dG Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides. This compound interacts with various enzymes and proteins during the synthesis process. One of the key interactions is with DNA polymerase, an enzyme responsible for the replication of DNA. DMF-dG Phosphoramidite acts as a building block for the synthesis of DNA sequences, allowing DNA polymerase to incorporate it into the growing DNA strand. Additionally, this compound interacts with other biomolecules such as RNA polymerase, which is involved in the transcription of DNA into RNA. The nature of these interactions is primarily based on the formation of phosphodiester bonds, which are essential for the stability and integrity of the synthesized oligonucleotides .
Cellular Effects
DMF-dG Phosphoramidite has various effects on different types of cells and cellular processes. In particular, this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DMF-dG Phosphoramidite can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering the activity of these transcription factors, DMF-dG Phosphoramidite can influence the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of DMF-dG Phosphoramidite involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the incorporation of DMF-dG Phosphoramidite into the growing DNA strand during oligonucleotide synthesis. This process involves the formation of phosphodiester bonds between the DMF-dG Phosphoramidite and the adjacent nucleotides. Additionally, DMF-dG Phosphoramidite can inhibit or activate specific enzymes involved in DNA and RNA synthesis, thereby modulating the overall synthesis process. Changes in gene expression occur as a result of the altered activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DMF-dG Phosphoramidite can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. DMF-dG Phosphoramidite is generally stable under controlled room temperature or lower, dry conditions. Prolonged exposure to unfavorable conditions can lead to degradation, which may affect the efficiency of oligonucleotide synthesis. Long-term studies have shown that the stability of DMF-dG Phosphoramidite is essential for maintaining the integrity of synthesized oligonucleotides and ensuring consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of DMF-dG Phosphoramidite can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of DMF-dG Phosphoramidite may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. At high doses, DMF-dG Phosphoramidite may exhibit toxic or adverse effects, such as inducing apoptosis or disrupting normal cellular processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
DMF-dG Phosphoramidite is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into oligonucleotides. One of the key enzymes involved is DNA polymerase, which catalyzes the formation of phosphodiester bonds between DMF-dG Phosphoramidite and other nucleotides. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of DMF-dG Phosphoramidite within cells and tissues are critical for its function. This compound is transported into cells through specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, DMF-dG Phosphoramidite can accumulate in specific cellular compartments, where it interacts with enzymes and other biomolecules involved in oligonucleotide synthesis. The distribution of DMF-dG Phosphoramidite within tissues can also influence its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of DMF-dG Phosphoramidite is essential for its activity and function. This compound is typically localized in the nucleus, where it participates in the synthesis of DNA and RNA. Targeting signals and post-translational modifications can direct DMF-dG Phosphoramidite to specific compartments or organelles within the cell. The localization of DMF-dG Phosphoramidite in the nucleus allows it to interact with DNA polymerase, RNA polymerase, and other enzymes involved in nucleic acid synthesis, thereby facilitating the efficient production of oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-dG(dmf) Phosphoramidite involves several steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxyguanosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.
Protection of the exocyclic amine: The exocyclic amine of the guanine base is protected using dimethylformamidine.
Phosphitylation: The 3’-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of starting materials are processed in batches.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and yield
Chemical Reactions Analysis
Types of Reactions:
Oxidation: DMT-dG(dmf) Phosphoramidite can undergo oxidation reactions, typically using iodine in water or pyridine.
Deprotection: The dimethoxytrityl group can be removed using acidic conditions, such as trichloroacetic acid in dichloromethane.
Substitution: The cyanoethyl group can be removed under basic conditions, such as ammonium hydroxide
Common Reagents and Conditions:
Oxidation: Iodine in water or pyridine.
Deprotection: Trichloroacetic acid in dichloromethane.
Substitution: Ammonium hydroxide
Major Products:
Scientific Research Applications
Chemistry: : DMT-dG(dmf) Phosphoramidite is used in the synthesis of DNA oligonucleotides, which are essential for various chemical research applications .
Biology: : In biological research, this compound is used to synthesize DNA sequences for gene synthesis, cloning, and sequencing .
Medicine: : In the medical field, this compound is used in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs .
Industry: : Industrial applications include the large-scale synthesis of oligonucleotides for use in diagnostics and therapeutics .
Comparison with Similar Compounds
DMT-dG(ib) Phosphoramidite: This compound uses an isobutyryl group to protect the exocyclic amine of guanine. .
DMT-dA(bz) Phosphoramidite: This compound uses a benzoyl group to protect the exocyclic amine of adenine. .
DMT-dC(bz) Phosphoramidite: This compound uses a benzoyl group to protect the exocyclic amine of cytosine. .
Uniqueness: DMT-dG(dmf) Phosphoramidite is unique due to its use of the dimethylformamidine group, which allows for faster and more efficient deprotection compared to other protecting groups. This results in higher purity and yield of the synthesized oligonucleotides .
Properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQAXTCBMPFGAN-UNHDIWNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N8O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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